molecular formula C10H20O2 B14366673 6-Hydroxy-2,7-dimethyloctan-4-one CAS No. 93919-11-0

6-Hydroxy-2,7-dimethyloctan-4-one

Cat. No.: B14366673
CAS No.: 93919-11-0
M. Wt: 172.26 g/mol
InChI Key: DLUOUVXXRXNEQK-UHFFFAOYSA-N
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Description

6-Hydroxy-2,7-dimethyloctan-4-one is an organic compound with the molecular formula C10H20O2. It is a racemic mixture, meaning it contains equal amounts of left- and right-handed enantiomers. This compound is characterized by its unique structure, which includes a hydroxyl group (-OH) and a ketone group (C=O) on an octane backbone with two methyl groups at positions 2 and 7 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2,7-dimethyloctan-4-one can be achieved through various organic reactions. One common method involves the aldol condensation of 2,7-dimethyl-4-octanone with formaldehyde, followed by reduction and hydrolysis steps. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2,7-dimethyl-4-octanone in the presence of a suitable catalyst such as palladium on carbon. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Hydroxy-2,7-dimethyloctan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6-Hydroxy-2,7-dimethyloctan-4-one has various applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Hydroxy-2,7-dimethyloctan-4-one involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ketone group can act as an electrophile in nucleophilic addition reactions. These interactions can influence biological pathways and enzyme activities, making it a valuable compound for biochemical studies .

Comparison with Similar Compounds

Uniqueness: 6-Hydroxy-2,7-dimethyloctan-4-one is unique due to the presence of both hydroxyl and ketone functional groups on a branched octane backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

CAS No.

93919-11-0

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

6-hydroxy-2,7-dimethyloctan-4-one

InChI

InChI=1S/C10H20O2/c1-7(2)5-9(11)6-10(12)8(3)4/h7-8,10,12H,5-6H2,1-4H3

InChI Key

DLUOUVXXRXNEQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC(C(C)C)O

Origin of Product

United States

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